molecular formula C10H11ClF3N B12925910 (S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride

Cat. No.: B12925910
M. Wt: 237.65 g/mol
InChI Key: YWQIXVCYXOINPH-FVGYRXGTSA-N
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Description

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chiral azetidine derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the aldehyde group and an appropriate amine.

    Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones, while reduction can produce saturated azetidine derivatives.

Scientific Research Applications

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of target proteins, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride
  • Trifluoromethyl ketones

Uniqueness

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is unique due to its chiral azetidine ring and the presence of a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, compared to other trifluoromethyl-substituted compounds.

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m0./s1

InChI Key

YWQIXVCYXOINPH-FVGYRXGTSA-N

Isomeric SMILES

C1CN[C@@H]1C2=CC=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1CNC1C2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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